Molecular Weight and cLogP Differentiation vs. Parent (Tetrahydrofuran-3-yl)methanamine
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine possesses a molecular weight of 141.21 g/mol and a calculated cLogP of approximately 1.32, versus 101.15 g/mol and a cLogP of 0.68 for the parent (tetrahydrofuran-3-yl)methanamine. These differences reflect the addition of the hydrophobic propenyl group, which shifts the compound into a more lipophilic property space frequently associated with improved membrane permeability in early drug discovery . Note: cLogP values are class-level inferences derived from computed datasets.
| Evidence Dimension | Molecular Weight and cLogP |
|---|---|
| Target Compound Data | MW = 141.21 g/mol; cLogP ≈ 1.32 |
| Comparator Or Baseline | (Tetrahydrofuran-3-yl)methanamine: MW = 101.15 g/mol; cLogP ≈ 0.68 |
| Quantified Difference | ΔMW = +40.06 g/mol; ΔcLogP ≈ +0.64 log units |
| Conditions | Computed/calculated properties from vendor and database specifications. |
Why This Matters
A higher cLogP and molecular weight can be advantageous for programs targeting intracellular or CNS targets where moderate lipophilicity is desired, though experimental ADME data are required for definitive claims.
